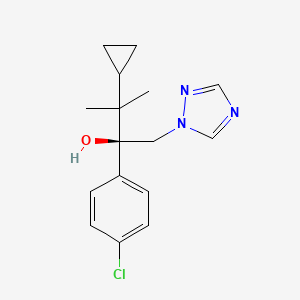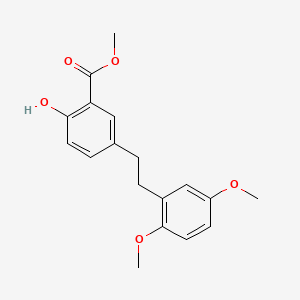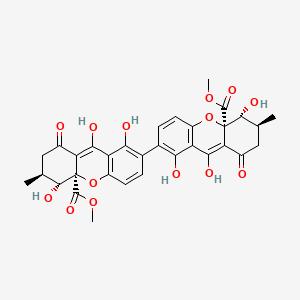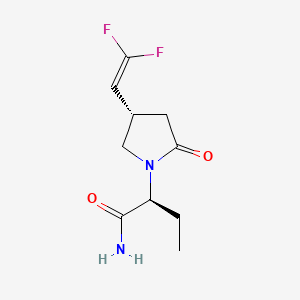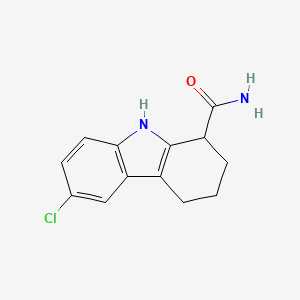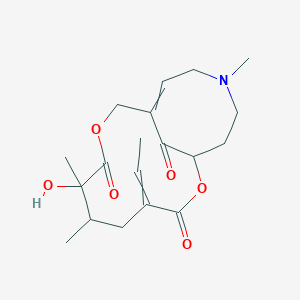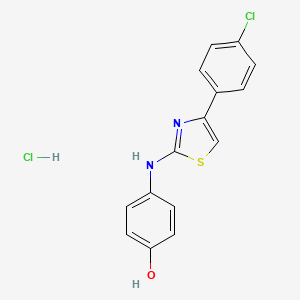
Inhibiteur de la Sphingosine Kinase
Vue d'ensemble
Description
Sphingosine Kinase Inhibitors (SKI) are specific non-lipid sphingosine kinase (SK) inhibitors . They are primarily used for cell signaling applications .
Synthesis Analysis
The synthesis of SKI involves the introduction of rigid structures in the aliphatic lipid tail present in existing SKI . The compounds demonstrate activity at sub- to micromolar concentrations, making them more potent than any other reported SK inhibitor .Molecular Structure Analysis
The molecular structure of SKI involves a cyclohexyl ring binding in the cleft deep in the pocket, a trifluoromethyl group fitting in a small side cavity, and a hydrogen bond between the guanidino group and Asp308 .Chemical Reactions Analysis
SKI are designed to systematically introduce rigid structures in the aliphatic lipid tail present in existing SKI . They are selective towards SK compared with a panel of human lipid and protein kinases .Physical and Chemical Properties Analysis
SKI are cell permeable, potent, and specific inhibitors of sphingosine kinase .Applications De Recherche Scientifique
Oncologie: Rôle dans le Myélome Multiple
SKI joue un rôle important en oncologie, en particulier dans le traitement du myélome multiple . L'inhibition de la sphingosine kinase 2 (SK2), un type de sphingosine kinase, entraîne une mitophagie médiée par PARK2 et induit l'apoptose dans les lignées cellulaires de myélome multiple . Ceci est réalisé soit par une régulation négative génétique de SK2, soit par un traitement avec ABC294640, un inhibiteur spécifique de SK2 .
Effets Anti-Myélome Synergiques
La combinaison d'un inhibiteur de la sphingosine kinase 2 (ABC294640) et d'un inhibiteur de Bcl-2 (ABT-199) présente des effets anti-myélome synergiques dans les cellules de myélome sans translocation t(11;14) . Cela suggère que SKI peut être utilisé en association avec d'autres inhibiteurs pour des effets thérapeutiques améliorés.
Rôle dans la Progression du Cancer
Les sphingosine kinases jouent un rôle clé dans la progression du cancer . La surexpression de l'enzyme fournit aux cellules cancéreuses un avantage de survie et de croissance, faisant des inhibiteurs de la sphingosine kinase une nouvelle classe potentielle d'agents anticancéreux .
Traitement Potentiel pour Divers Cancers
Il existe une expression élevée de l'ARNm de SK1 et/ou de la protéine SK1 dans les cancers de l'estomac, du poumon, du cerveau, du côlon, du rein et du sein, ainsi que dans les lymphomes non hodgkiniens . Une forte expression tumorale de SK1 est corrélée à de faibles taux de survie des patients et à l'induction de la résistance au tamoxifène chez les patientes atteintes d'un cancer du sein positif aux récepteurs des œstrogènes (ER) .
Rôle dans la Prolifération Cellulaire
La sphingosine kinase (SK) joue un rôle central dans la régulation de la croissance tumorale et peut agir comme un oncogène . L'inhibition pharmacologique de SK est un moyen non testé de traiter le cancer en raison du manque actuel d'inhibiteurs non lipidiques de cette enzyme .
Impact sur les Paramètres Bioélectriques
Des nanoparticules chargées de SKI ont montré qu'elles déplaçaient les paramètres bioélectriques des cellules mammaires très agressives vers ceux d'un phénotype moins malin . Cela suggère que SKI pourrait potentiellement être utilisé pour réduire l'agressivité de certains types de cellules cancéreuses .
Mécanisme D'action
Target of Action
The primary targets of Sphingosine Kinase Inhibitors are Sphingosine Kinase-1 (SphK1) and Sphingosine Kinase-2 (SphK2) . These enzymes are responsible for the synthesis of sphingosine-1-phosphate (S1P) , a bioactive lipid mediator that regulates various cellular processes such as proliferation, migration, survival, and inflammation .
Mode of Action
Sphingosine Kinase Inhibitors interact with their targets (SphK1 and SphK2) by inhibiting their activity . This inhibition reduces the production of S1P, thereby disrupting the balance of sphingolipid metabolism . The inhibitors can also induce the lysosomal degradation of SphK1 in various cell types .
Biochemical Pathways
The inhibition of SphK1 and SphK2 disrupts the conversion of sphingosine to S1P . This affects the sphingolipid rheostat, a dynamic balance between the levels of pro-apoptotic sphingolipids (ceramide and sphingosine) and the anti-apoptotic lipid S1P . The disruption of this balance can lead to various downstream effects, including changes in cell proliferation, migration, adhesion, and survival .
Pharmacokinetics
The pharmacokinetics of Sphingosine Kinase Inhibitors, such as ABC294640, have been studied . ABC294640 has shown high metabolic stability with a clearance rate of 8.7 ml/min/kg and a half-life of 150 minutes . It also demonstrated good oral bioavailability (18%) and a plasma half-life of approximately 8 hours . These properties suggest that Sphingosine Kinase Inhibitors can achieve therapeutic concentrations in the body and have a prolonged exposure time .
Result of Action
The inhibition of SphK1 and SphK2 by Sphingosine Kinase Inhibitors can lead to various molecular and cellular effects. For instance, the reduction in S1P production can decrease chemoresistance in cancer cells . Additionally, the induced lysosomal degradation of SphK1 can lead to apoptosis in multiple myeloma cell lines .
Action Environment
The action of Sphingosine Kinase Inhibitors can be influenced by various environmental factors. For example, the tumor microenvironment can affect the release and interaction of S1P with other components, influencing the progression, invasion, and metastasis of tumors . Furthermore, the expression and activity of SphK1 can be abnormal in various inflammatory and immune-related diseases, such as hypertension, atherosclerosis, Alzheimer’s disease, inflammatory bowel disease, and rheumatoid arthritis .
Safety and Hazards
SKI should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
The therapeutic potential of regulating SKI and its signal is currently being researched. Studies have shown that SKI can suppress the progression of various cancers by disrupting the glycolytic energy supply that drives tumor angiogenesis . Other studies have shown that SKI can enhance immunotherapy in mouse models of multiple myeloma . These findings suggest that SKI could provide leads for additional development of inhibitors of this important molecular target .
Analyse Biochimique
Biochemical Properties
The Sphingosine Kinase Inhibitor interacts with sphingosine kinases, SK1 and SK2, which catalyze the formation of the bioactive signaling lipid, sphingosine 1-phosphate (S1P), from sphingosine . The Sphingosine Kinase Inhibitor’s role in these biochemical reactions is crucial, as it influences the activity of these enzymes .
Cellular Effects
Sphingosine Kinase Inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The Sphingosine Kinase Inhibitor’s interaction with sphingosine kinases affects the production of S1P, a lipid that regulates physiological effects through both receptor-mediated signaling and intracellular target protein pathways .
Molecular Mechanism
The Sphingosine Kinase Inhibitor exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For instance, it inhibits sphingosine kinase 1 (SK1) more than 100-fold selectively over sphingosine kinase 2 (SK2) .
Dosage Effects in Animal Models
The effects of the Sphingosine Kinase Inhibitor vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The Sphingosine Kinase Inhibitor is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also affect metabolic flux or metabolite levels .
Transport and Distribution
The Sphingosine Kinase Inhibitor is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and it also affects its localization or accumulation .
Subcellular Localization
The Sphingosine Kinase Inhibitor is localized in specific compartments or organelles within the cell. This subcellular localization affects its activity or function . The Sphingosine Kinase Inhibitor’s interaction with sphingosine kinases, which differ in their subcellular localization, suggests different intracellular roles .
Propriétés
IUPAC Name |
4-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.ClH/c16-11-3-1-10(2-4-11)14-9-20-15(18-14)17-12-5-7-13(19)8-6-12;/h1-9,19H,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVLAOYDGQLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=CC=C(C=C3)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587913 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177741-83-1 | |
| Record name | 4-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]amino}phenol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)
![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)
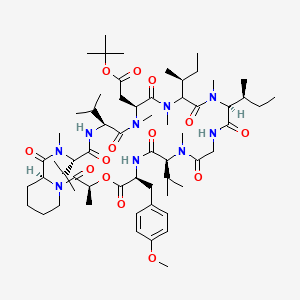
![benzyl N-[(2S)-4-amino-1-[[(2S,3R,4R)-4-(benzylamino)-5-[[(2S)-1-(benzylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamate](/img/structure/B1680933.png)
![Benzyl [(1r)-1-({(1s,2s,3s)-1-Benzyl-2-Hydroxy-4-({(1s)-1-[(2-Hydroxy-4-Methoxybenzyl)carbamoyl]-2-Methylpropyl}amino)-3-[(4-Methoxybenzyl)amino]-4-Oxobutyl}carbamoyl)-2,2-Dimethylpropyl]carbamate](/img/structure/B1680934.png)
![(-)-4'-Chloro-N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B1680935.png)
